molecular formula C19H18ClN3O B11113689 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide

Cat. No.: B11113689
M. Wt: 339.8 g/mol
InChI Key: VLRWFPHRRFFWLL-UHFFFAOYSA-N
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Description

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenyl group, a pyrazole ring, and a benzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 2-chlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction forms the intermediate 1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole, which is then reacted with benzoyl chloride to yield the final product.

Industrial Production Methods

In an industrial setting, the production of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyrazole-containing molecules, such as:

  • N-{1-[(2-BROMOPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE
  • N-{1-[(2-FLUOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE

Uniqueness

N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}BENZAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]benzamide

InChI

InChI=1S/C19H18ClN3O/c1-13-18(21-19(24)15-8-4-3-5-9-15)14(2)23(22-13)12-16-10-6-7-11-17(16)20/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

VLRWFPHRRFFWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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